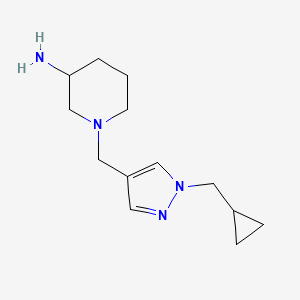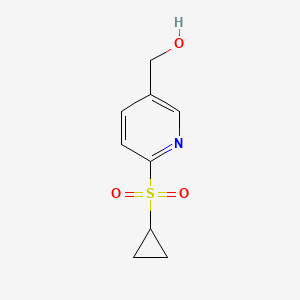![molecular formula C6H5NO3S2 B1473054 1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide CAS No. 1710195-44-0](/img/structure/B1473054.png)
1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide
Vue d'ensemble
Description
1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide is a useful research compound. Its molecular formula is C6H5NO3S2 and its molecular weight is 203.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
- Monoamine Oxidase Inhibition : A study demonstrated the synthesis of novel 1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide derivatives, evaluating their inhibition activities against monoamine oxidases. The derivatives were found to be selective inhibitors, offering insights into the physicochemical properties and binding interactions of these compounds (Ahmad et al., 2018).
Bioorganic and Medicinal Chemistry
- Anti-HIV Evaluation : A series of 1,3-disubstituted thieno[3,2-c][1,2,6]thiadiazin-4(3H)-one 2,2-dioxides were synthesized and evaluated for their anti-HIV-1 activities. These compounds showed marked potency as anti-HIV-1 agents, providing a structure-activity relationship (SAR) for further research in this area (Lin et al., 2008).
Synthetic Methodologies
- Iodocyclization Approach : An efficient synthesis method for thieno-sultam derivatives via iodocyclization was developed. This method demonstrated the versatility of this compound in generating diverse heterocyclic structures (Barange et al., 2014).
Solid-Phase Synthesis
- Preparation of Derivatives : A new solid-phase route for the preparation of this compound derivatives was described, highlighting a methodology that incorporates diversity into the thiazine ring system (Lee et al., 2009).
Pharmacological Applications
- Ocular Hypotensive Agents : Novel derivatives of this compound were synthesized and evaluated as potential candidates for glaucoma treatment. These compounds were potent inhibitors of human carbonic anhydrase II, showing efficacy in lowering intraocular pressure (Chen et al., 2000).
Mécanisme D'action
Target of Action
Similar compounds such as thieno[2,3-d]pyrimidines have been reported to target vegfr-2, a receptor tyrosine kinase that plays a crucial role in angiogenesis .
Mode of Action
Based on the properties of related compounds, it can be inferred that it may interact with its targets through non-covalent interactions, leading to changes in the target’s function .
Biochemical Pathways
Similar compounds have been shown to affect pathways related to cell proliferation and apoptosis .
Result of Action
Related compounds have been shown to exhibit anti-proliferative effects against cancer cell lines .
Analyse Biochimique
Biochemical Properties
1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins can lead to changes in protein conformation and function, which can have downstream effects on cellular processes .
Cellular Effects
The effects of this compound on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis. Additionally, it can alter gene expression profiles, resulting in changes in the production of various proteins and enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in conformational changes in the target biomolecules, affecting their activity and function. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can degrade over time, leading to a decrease in its efficacy. Additionally, long-term exposure to the compound can result in adaptive changes in cells, such as alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have beneficial effects, such as enhancing metabolic activity or reducing inflammation. At high doses, it can exhibit toxic or adverse effects, including cellular damage and organ toxicity. Threshold effects have been observed, where the compound’s effects change dramatically at certain dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways. For example, the compound can inhibit enzymes involved in the synthesis of certain metabolites, leading to changes in metabolite levels and metabolic flux. These interactions can have significant effects on overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound can be transported by specific transporters or binding proteins, which facilitate its movement across cellular membranes. Once inside the cells, it can accumulate in specific compartments or organelles, where it exerts its effects. The localization and accumulation of the compound can influence its efficacy and toxicity .
Subcellular Localization
The subcellular localization of this compound is important for its activity and function. The compound can be directed to specific compartments or organelles by targeting signals or post-translational modifications. For example, it may be localized to the mitochondria, where it can influence mitochondrial function and energy production. The subcellular localization of the compound can also affect its interactions with other biomolecules and its overall efficacy .
Propriétés
IUPAC Name |
2,2-dioxo-1H-thieno[3,2-c]thiazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO3S2/c8-5-3-12(9,10)7-4-1-2-11-6(4)5/h1-2,7H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUMUTPNXWODXDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=C(C=CS2)NS1(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide in the context of the research article?
A1: The article explores the synthesis of a novel heterocyclic ring system, 2,3-dihydro-6-methyl-2-phenyl-4H,6H-pyrano[3,2-c][2,1]benzothiazin-4-one 5,5-dioxide. The compound this compound serves as a starting material for synthesizing additional examples of this novel heterocycle. [] This highlights the compound's utility in exploring new chemical spaces and potentially discovering new bioactive molecules.
Q2: Are there any details provided regarding the specific reaction conditions used with this compound to synthesize the novel heterocycle?
A2: While the article mentions the use of this compound for synthesizing additional examples of the novel heterocycle, it doesn't delve into the specific reaction conditions or detailed synthetic procedures employed. [] Further investigation would be needed to uncover those details.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl 5-(6-(1H-imidazol-1-yl)pyridazin-3-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1472971.png)
![1-[(2-Chlorobenzyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1472974.png)

![2-{4-[(4-Chlorophenyl)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1472978.png)
![5,7-dichloro-2-(2-methoxyethyl)-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B1472979.png)
![3-Methyl-5-(1-pyrrolidin-3-yl-1H-[1,2,3]triazol-4-yl)-[1,2,4]oxadiazole](/img/structure/B1472980.png)

![(7-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B1472982.png)



![4-[(3-Chloro-4-methoxyphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1472991.png)


